molecular formula C14H19Br B11822445 (1-Bromo-2-cyclohexylethyl)benzene

(1-Bromo-2-cyclohexylethyl)benzene

Cat. No.: B11822445
M. Wt: 267.20 g/mol
InChI Key: VTTKCESDLBTHPV-UHFFFAOYSA-N
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Description

(1-Bromo-2-cyclohexylethyl)benzene is an organic compound with the molecular formula C14H19Br It is a derivative of benzene, where a bromine atom is attached to a carbon atom that is also bonded to a cyclohexyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-cyclohexylethyl)benzene typically involves the bromination of a precursor compound. One common method is the electrophilic aromatic substitution reaction, where benzene undergoes bromination in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction conditions often include a solvent like carbon disulfide (CS2) or dichloromethane (CH2Cl2) and are carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-cyclohexylethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of cyclohexylethylbenzene derivatives.

    Oxidation: Formation of cyclohexylethylbenzene alcohols or ketones.

    Reduction: Formation of cyclohexylethylbenzene.

Scientific Research Applications

(1-Bromo-2-cyclohexylethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Bromo-2-cyclohexylethyl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C14H19Br

Molecular Weight

267.20 g/mol

IUPAC Name

(1-bromo-2-cyclohexylethyl)benzene

InChI

InChI=1S/C14H19Br/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2

InChI Key

VTTKCESDLBTHPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(C2=CC=CC=C2)Br

Origin of Product

United States

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